Alcool 4-méthoxyméthyl-2,3,5,6-tétrafluorobenzylique

Vue d'ensemble

Description

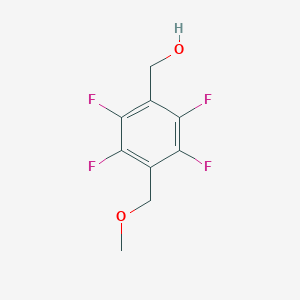

4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is a chemical compound with the molecular formula C9H8F4O2 and a molecular weight of 224.15 g/mol . It is also known by its IUPAC name, [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol . This compound is characterized by the presence of four fluorine atoms and a methoxymethyl group attached to a benzyl alcohol structure .

Applications De Recherche Scientifique

Synthesis Methodology

The synthesis of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol involves several chemical reactions that enhance its yield and purity. The following steps outline a common synthetic pathway:

- Step 1 : React 2,3,5,6-tetrafluorobenzyl alcohol with hydrogen halide in a solvent at temperatures ranging from 40 to 120 °C for 2 to 20 hours to produce 3-halomethyl-1,2,4,5-tetrafluorobenzene.

- Step 2 : Treat the resulting product with methanol under the influence of an inorganic alkali at temperatures between 0 to 65 °C for 1 to 20 hours to obtain 3-methoxymethyl-1,2,4,5-tetrafluorobenzene.

- Step 3 : Dissolve the intermediate in an inert solvent and add an organolithium reagent at low temperatures (0 to -78 °C), followed by the introduction of formaldehyde gas to yield the final product .

This method is noted for its high reaction selectivity and environmental friendliness compared to traditional synthesis routes that may involve toxic reagents .

Biological Significance

Recent studies have highlighted the biological implications of this compound as a metabolite in pyrethroid insecticides. It has been detected in urine samples of children exposed to these chemicals, suggesting its role as a biomarker for environmental exposure to pyrethroids . The compound’s presence indicates potential health impacts associated with pesticide exposure.

Agricultural Applications

4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol serves as an intermediate in the synthesis of tetrafluoro benzene derivatives used in:

- Insecticides : It is a precursor for synthesizing pyrethroid insecticides known for their efficacy and low toxicity profile. Pyrethroids are widely used in agricultural settings for pest control due to their effectiveness against a broad range of insects while being less harmful to non-target species .

Environmental Monitoring

The compound's detection in biological samples has made it useful for environmental monitoring purposes. Its quantification can provide insights into the prevalence of pyrethroid metabolites in various populations and environments. This is crucial for assessing exposure levels and potential risks associated with pesticide use .

Case Studies

Several case studies have documented the applications and implications of this compound:

- Study on Pyrethroid Metabolites : A biomonitoring survey conducted in Japan revealed widespread detection of pyrethroid metabolites including 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol among non-toilet-trained children. This study underscores the importance of monitoring pesticide exposure in vulnerable populations .

- Temporal Trends Analysis : Research analyzing trends over a decade indicated increasing exposure levels among children to hygiene-related pyrethroids. The findings suggest a need for ongoing surveillance and regulation of pesticide applications to mitigate health risks associated with these compounds .

Mécanisme D'action

Target of Action

It is used as a reagent in the synthesis of metofluthrin , a potent new synthetic pyrethroid with high vapor activity against mosquitos . Therefore, it can be inferred that the compound may interact with the same targets as Metofluthrin.

Mode of Action

Given its use in the synthesis of metofluthrin , it may share similar mechanisms of action. Metofluthrin primarily acts on the nervous system of insects, causing rapid paralysis and death .

Biochemical Pathways

As a precursor to metofluthrin , it may influence similar pathways. Metofluthrin affects the voltage-gated sodium channels in the nervous system of insects .

Pharmacokinetics

Its physical properties such as boiling point (45-50°c), melting point (107°c), and its solid physical form may influence its bioavailability and pharmacokinetics.

Result of Action

Given its role in the synthesis of metofluthrin , it may contribute to the insecticidal effects of the latter compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Method 1: Starting from 1,2,4,5-tetrafluorobenzene, the compound is synthesized through a series of reactions.

Method 2: Selective methylation of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol using dimethyl sulfate in the presence of an inorganic base.

Industrial Production Methods

Industrial production of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity . The process may include steps such as distillation and crystallization to purify the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Methoxybenzyl alcohol

- 2,3,5,6-Tetrafluorobenzyl alcohol

- 4-Methylbenzyl alcohol

- 3,5-Dimethoxybenzyl alcohol

Uniqueness

4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is unique due to the presence of both methoxymethyl and tetrafluoro groups on the benzyl alcohol structure . This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various synthetic applications .

Activité Biologique

4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol (C₉H₈F₄O₂) is a chemical compound recognized for its biological activity primarily as a metabolite of pyrethroid insecticides, particularly Metofluthrin. This article explores its biological properties, potential health impacts, and relevant research findings.

- Molecular Formula : C₉H₈F₄O₂

- Molecular Weight : 224.15 g/mol

- Physical State : White crystalline solid

- Melting Point : 51-53°C

- Boiling Point : Approximately 214°C

- Solubility : Soluble in organic solvents such as chloroform and methanol

4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol serves as a significant biomarker for monitoring exposure to pyrethroid pesticides. Its detection in biological samples has been linked to studies assessing environmental and health impacts from pesticide exposure.

Key Findings:

- Metabolite Role : It is identified as a metabolite of Metofluthrin in urine samples from exposed rats, indicating its potential for non-invasive biomonitoring of pesticide exposure in humans .

- Health Implications : The compound's presence in urine correlates with exposure levels to pyrethroids, suggesting it could be utilized to assess human health risks associated with pesticide use .

- Interaction with Biological Systems : Although specific pharmacological effects are less documented, the structural characteristics of the compound may influence its interactions within biological systems. The presence of fluorine atoms is known to enhance lipophilicity, which can affect bioavailability and toxicity profiles.

Case Study: Biomonitoring in Children

A biomonitoring survey conducted on Japanese children highlighted the seasonal variation in urinary concentrations of pyrethroid metabolites, including 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. The study revealed significant exposure levels among children and established correlations between various metabolites .

Table 1: Summary of Urinary Concentrations of Pyrethroid Metabolites

| Metabolite | Detection Frequency (%) | Mean Concentration (µg/L) |

|---|---|---|

| 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol | 60 | 15.2 |

| 3-Phenoxybenzoic acid (3PBA) | 80 | 25.4 |

| Dicarboxylic acid (DCCA) | 70 | 18.7 |

Synthesis and Environmental Impact

The synthesis of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol involves multi-step organic reactions that require careful control to ensure high purity and yield . It is primarily synthesized from tetrafluoro terephthalyl alcohol through methylation processes.

Environmental Considerations

As a metabolite of pyrethroid insecticides, the environmental persistence and accumulation of this compound raise concerns regarding its impact on ecosystems and human health. Ongoing research aims to elucidate the long-term effects of such compounds on wildlife and human populations.

Propriétés

IUPAC Name |

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O2/c1-15-3-5-8(12)6(10)4(2-14)7(11)9(5)13/h14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHZSPDQKWFAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C(=C(C(=C1F)F)CO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457625 | |

| Record name | [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83282-91-1 | |

| Record name | [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol and why is it relevant?

A: 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is a key metabolite of certain pyrethroid insecticides, notably metofluthrin. Pyrethroids are widely used to control insects in various settings, including homes and agricultural fields [, ]. Understanding human exposure to these insecticides is important for assessing potential health risks. This metabolite is particularly important because it can be detected in urine, making it a valuable biomarker for monitoring metofluthrin exposure in humans [, ].

Q2: How is 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol produced in the body?

A: When someone is exposed to metofluthrin, their body breaks it down through various metabolic processes. One major pathway results in the formation of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. This metabolite, along with others, is then excreted in the urine, providing a way to measure exposure [].

Q3: What have studies shown about the use of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol as a biomarker for metofluthrin exposure?

A: Research in rats has demonstrated a direct correlation between the amount of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol in urine and the amount of metofluthrin absorbed []. This finding suggests that measuring this metabolite in urine can provide a reliable estimate of metofluthrin exposure. Furthermore, studies in children have shown that 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol can be detected in urine samples, indicating exposure to hygiene products containing metofluthrin [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.